2,2-Dimethylnonanoic acid

Physical Organic Chemistry Solid-State Formulation Thermal Analysis

2,2-Dimethylnonanoic acid (CAS 14250-75-0) is a C11 branched-chain saturated carboxylic acid belonging to the trialkylacetic acid (neo-acid) family. Its structure features a nine-carbon linear backbone with a geminal dimethyl substituent at the α-carbon, yielding a quaternary centre adjacent to the carboxyl group.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 14250-75-0
Cat. No. B084092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylnonanoic acid
CAS14250-75-0
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)(C)C(=O)O
InChIInChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13)
InChIKeyGZWHUSJKYLPRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylnonanoic Acid (CAS 14250-75-0): Procurement-Grade Profile and Structural Identity


2,2-Dimethylnonanoic acid (CAS 14250-75-0) is a C11 branched-chain saturated carboxylic acid belonging to the trialkylacetic acid (neo-acid) family. Its structure features a nine-carbon linear backbone with a geminal dimethyl substituent at the α-carbon, yielding a quaternary centre adjacent to the carboxyl group [1]. Unlike the lower-molecular-weight neo-acid mixtures sold commercially as neodecanoic acid (CAS 26896-20-8, a C10 isomer blend), this compound is a well-defined single isomer with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g·mol⁻¹ . It is supplied as a crystalline solid at ambient temperature (melting point 130–132 °C) , which distinguishes it from the liquid physical state of most in-class branched carboxylic acids. The combination of the gem-dimethyl motif and the C9 chain length confers distinct physicochemical properties that are exploited in pharmaceutical intermediate synthesis, specialty surfactant design, metal extraction, and high-temperature lubricant and coating formulations .

Why Linear Nonanoic Acid or Generic Branched Acids Cannot Replace 2,2-Dimethylnonanoic Acid


Substituting 2,2-dimethylnonanoic acid with the linear-chain analog nonanoic acid or with common industrial branched acids such as 2-ethylhexanoic acid or isononanoic acid introduces substantial changes in physical state, thermal behaviour, and chemical reactivity that are incompatible with many validated application formulations. The most dramatic contrast is physical: 2,2-dimethylnonanoic acid is a crystalline solid at room temperature (mp ~130–132 °C), whereas nonanoic acid (mp ~12.5 °C), 2-ethylhexanoic acid (mp −59 °C), and isononanoic acid (mp −70 to −77 °C) are all free-flowing liquids under the same conditions . This solid-state identity directly dictates storage, handling, and formulation logistics. Furthermore, the gem-dimethyl substitution at the α-carbon introduces steric hindrance that retards esterification and amidation rates relative to linear acids, yet once formed, the derivatives exhibit enhanced resistance to hydrolysis and oxidation—a characteristic common to the trialkylacetic acid class [1]. Generic branched acids that lack this quaternary α-carbon architecture do not confer the same derivative stability profile. Consequently, formulations validated with 2,2-dimethylnonanoic acid cannot be assumed to perform equivalently with off-the-shelf linear or singly branched carboxylic acids.

Quantitative Differentiation Evidence for 2,2-Dimethylnonanoic Acid (CAS 14250-75-0) Versus Comparators


Melting Point Elevation Versus Linear C9 Nonanoic Acid: Solid vs. Liquid Physical State

2,2-Dimethylnonanoic acid is a crystalline solid at standard laboratory temperature, exhibiting a melting point of 130–132 °C . In contrast, its direct linear-chain isomer, nonanoic acid (pelargonic acid), melts at 12.5 °C and is an oily liquid under identical ambient conditions . The >117 °C elevation in melting point is attributable to the gem-dimethyl quaternary α-carbon, which enhances molecular symmetry and crystal lattice packing efficiency. This physical-state divergence has immediate consequences for procurement: solid 2,2-dimethylnonanoic acid requires no cold-chain storage, can be accurately weighed as a free-flowing powder, and is compatible with solid-phase reaction formats that are inaccessible to liquid nonanoic acid.

Physical Organic Chemistry Solid-State Formulation Thermal Analysis

Physical State Contrast Among Industrially Relevant Branched C8–C9 Carboxylic Acids

Among branched carboxylic acids of similar carbon number that are routinely employed in surfactants, lubricants, and coatings, 2,2-dimethylnonanoic acid occupies a unique solid-state domain. 2-Ethylhexanoic acid, a widely used C8 branched acid, melts at −59 °C [1]; isononanoic acid (a C9 branched isomer mixture) melts in the range −70 to −77 °C [2]. Both are low-viscosity liquids under ambient conditions. 2,2-Dimethylnonanoic acid, by virtue of its gem-dimethyl quaternary α-carbon, deviates by >189 °C from these comparators and exists as a crystalline solid. Even the commercial C10 neodecanoic acid mixture (CAS 26896-20-8), which contains 2,2-dimethyloctanoic acid among other isomers, remains a liquid with a reported melting point of approximately −39 °C [3]. This physical-state dichotomy means that 2,2-dimethylnonanoic acid cannot be directly substituted into processes engineered for liquid branched acids without reformulation.

Comparative Physicochemistry Branched Fatty Acids Formulation Design

Lipophilicity (LogP) Advantage for Organic-Phase Partitioning Versus Linear Nonanoic Acid

The octanol-water partition coefficient (LogP) of 2,2-dimethylnonanoic acid is reported as 3.46 , compared with 3.4 for linear nonanoic acid [1]. Although the absolute difference of +0.06 log units is modest, it is directionally consistent with the increased hydrophobicity imparted by the gem-dimethyl substitution at the α-carbon. The predicted ACD/LogP value of 4.13 further supports enhanced lipophilicity relative to the linear analog. In solvent extraction applications—such as the use of neo-acids for selective metal-ion recovery—the higher organic-phase affinity translates into measurably greater extraction efficiency. For example, the structurally analogous neodecanoic acid (Versatic 10) achieves ~70% single-stage Co³⁺ extraction at pH 8 from ammoniacal sulfate solutions [2], and in optimized synergistic systems with tri-n-butyl phosphate, simultaneous extraction of Ni (98%), Co (98%), and Mn (94%) has been demonstrated at pH 7.2 [3]. While these extraction data are specific to the neodecanoic acid isomer mixture, the comparable or superior lipophilicity of the pure C11 2,2-dimethyl analog supports its candidacy for similar or improved metal-extraction performance.

Partition Coefficient Solvent Extraction Lipophilicity

Validated Pharmaceutical Intermediate: Serine Protease Inhibitor Building Block

2,2-Dimethylnonanoic acid serves as a key synthetic intermediate in the preparation of N-[3-(4-cyanobenzamido)-2,2-dimethylnonanoyl]-L-phenylalanine ethyl ester, a potent and stable ester-type inhibitor of chymotrypsin-like serine proteases [1]. The synthesis proceeds via condensation of ethyl isobutyrate with ethanal and trimethylsilylamine to form a 4-hexyl-3,3-dimethyl-2-azetidinone, which is then elaborated with 4-cyanobenzoic acid succinimidyl ester to generate 3-(4-cyanobenzamido)-2,2-dimethylnonanoic acid, the direct derivative of the target compound [2]. The 2,2-dimethyl substitution on the nonanoic acid backbone is structurally essential: molecular modelling and structure–activity relationship studies reported in J. Med. Chem. 1999, 42, 312–323 demonstrate that the gem-dimethyl group contributes to the conformational rigidity and metabolic stability required for potent chymotrypsin inhibition [1]. Neither linear nonanoic acid nor singly branched isomers (e.g., isononanoic acid) can replicate this pharmacophoric architecture, as they lack the quaternary α-carbon that defines the inhibitor scaffold.

Medicinal Chemistry Serine Protease Inhibition Chymotrypsin Inhibitor

Class-Level Critical Micelle Concentration (CMC) Depression of α,α-Dimethyl Carboxylate Surfactants Versus Linear Analogs

Although published CMC data for the sodium salt of 2,2-dimethylnonanoic acid specifically are not available in the open literature, comprehensive structure–property studies on α-alkyl-substituted fatty acid salts provide a quantitative framework for predicting its surfactant behaviour. The seminal work by Minegishi et al. (1975) demonstrated that introduction of an alkyl chain at the α-position of a fatty acid results in depression of the Kraft point, expansion of the molecular area per molecule, and a consistent decrease in the CMC of the corresponding sodium salt [1]. The CMC reduction follows a logarithmic relationship with α-alkyl chain carbon number: one added α-alkyl carbon is equivalent to 0.3–0.4 carbons of the main alkyl chain in terms of CMC-lowering potency. For 2,2-dimethylnonanoic acid sodium salt (two α-methyl carbons), this corresponds to an effective CMC reduction equivalent to extending the main chain by approximately 0.6–0.8 methylene units relative to linear nonanoate [1]. Complementary studies on branched carboxylate surfactants confirm that branched structures reduce CMC and enhance surface tension lowering efficiency compared to linear-chain counterparts . This class-level inference positions 2,2-dimethylnonanoic acid as a superior surfactant precursor when lower operational concentrations are required.

Surfactant Science Micellization Critical Micelle Concentration

Gem-Dimethyl Derivative Stability: Hydrolysis and Oxidation Resistance of Trialkylacetic Acid Derivatives

The trialkylacetic acid architecture, characterized by three alkyl substituents on the α-carbon, imparts pronounced steric shielding of the carbonyl group. As documented in the authoritative Kirk-Othmer review on trialkylacetic acids, derivatives of neo-acids—including esters, amides, and acid chlorides—exhibit markedly slower reaction rates during formation (esterification, amidation) compared with straight-chain acid derivatives, but once synthesized they are typically more resistant to hydrolysis and oxidation [1]. This property extends across the neo-acid homologous series from pivalic acid (C5) through neodecanoic acid (C10) to higher homologs. The specific gem-dimethyl substitution pattern of 2,2-dimethylnonanoic acid places it squarely within this structural class, predicting that its esters (e.g., vinyl neodecanoate analogs) and metal salts (e.g., cobalt, zinc, bismuth neodecanoate-type compounds) will exhibit superior thermal and hydrolytic stability relative to equivalent derivatives of linear nonanoic acid or 2-ethylhexanoic acid. In the context of extreme-pressure lubricant additives, bismuth neodecanoate has been shown to deliver four-ball weld loads exceeding 620 kg when combined with sulfur compounds, a performance level attributed in part to the thermal stability of the neo-acid ligand [2].

Ester Stability Hydrolytic Resistance Trialkylacetic Acid Chemistry

Procurement-Driven Application Scenarios for 2,2-Dimethylnonanoic Acid (CAS 14250-75-0)


Solid-Phase Peptide Mimetic and Serine Protease Inhibitor Synthesis

Medicinal chemistry groups synthesizing chymotrypsin-like serine protease inhibitors require 2,2-dimethylnonanoic acid as the irreplaceable α,α-dimethylnonanoic acid building block. As demonstrated in the published route to N-[3-(4-cyanobenzamido)-2,2-dimethylnonanoyl]-L-phenylalanine ethyl ester, the gem-dimethyl substitution defines the pharmacophore geometry and imparts metabolic stability to the inhibitor [1]. Linear nonanoic acid or isononanoic acid cannot substitute: they lack the quaternary α-carbon and would yield compounds with fundamentally different conformational profiles and chymotrypsin inhibition potency. Procurement should specify ≥97% purity (validated by the J&K Scientific and Bidepharm supply channels) and request residual solvent analysis if the compound is destined for GLP/GMP intermediate use .

High-Melting Lipophilic Monomer for Solid-State Resin and Coating Modification

Polymer chemists formulating acrylic, epoxy, or polyester resins that require a high-melting, lipophilic monocarboxylic acid as a chain modifier or adhesion promoter benefit from the unique solid-state identity of 2,2-dimethylnonanoic acid (mp 130–132 °C) . Unlike the liquid neodecanoic acid isomer mixture (mp −39 °C) or 2-ethylhexanoic acid (mp −59 °C), this compound can be co-ground with solid resin precursors, blended as a fine powder, or incorporated via melt-condensation at precisely controlled temperatures [2]. The resulting neo-acid ester linkages exhibit enhanced hydrolytic stability compared with linear fatty acid esters, a direct consequence of the α-quaternary carbon steric shielding [3]. Procurement for polymer applications should confirm acid value (350–370 mg KOH·g⁻¹ range for the free acid) and absence of oligomeric condensation by-products.

Specialty Surfactant Precursor for Low-CMC Carboxylate Formulations

Formulators developing anionic carboxylate surfactants for hard-surface cleaning, metalworking fluids, or emulsification where low operational concentrations are desired should evaluate the sodium or potassium salts of 2,2-dimethylnonanoic acid. The α,α-dimethyl substitution is predicted—based on the class-level structure–property relationships established by Minegishi et al. (1975)—to depress the CMC by an amount equivalent to extending the linear alkyl chain by 0.6–0.8 methylene units relative to sodium nonanoate [4]. This translates into micelle formation at lower surfactant concentrations, potentially reducing raw-material cost-in-use and wastewater surfactant loading. The solid free-acid form also simplifies shipping, storage, and on-demand neutralization compared with pre-neutralized liquid carboxylate solutions. Procurement specifications should request a certificate of analysis confirming free-acid purity ≥98% and low moisture content (≤0.1%) to ensure accurate stoichiometry during salt formation.

Metal-Organic Precursor for Extractants, Paint Driers, and Lubricant Additives

Organometallic chemists and industrial formulators producing cobalt, zinc, bismuth, or calcium neo-acid salts for applications in solvent extraction, alkyd paint drying, PVC heat stabilization, or extreme-pressure lubrication should consider 2,2-dimethylnonanoic acid as a well-defined single-isomer alternative to the commercial neodecanoic acid isomer mixture [5]. In metal solvent extraction, the structurally analogous Versatic 10 achieves 98% Ni and Co recovery at pH 7.2 with TBP synergist [6]. In lubricant extreme-pressure applications, bismuth neodecanoate delivers four-ball weld loads >620 kg [7]. Using the pure C11 2,2-dimethyl homolog in place of the mixed C10 isomer blend offers the advantage of reproducible metal complex stoichiometry, narrower thermogravimetric decomposition profiles, and simplified quality control—critical factors in regulated or high-specification industrial formulations.

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